molecular formula C16H22N2O5S B465948 Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate CAS No. 356550-82-8

Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate

Cat. No.: B465948
CAS No.: 356550-82-8
M. Wt: 354.4g/mol
InChI Key: ILPDWOWZFYYAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate

IUPAC Nomenclature and Systematic Characterization

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the official designation being this compound. This nomenclature precisely describes the molecular framework, beginning with the ethyl ester terminus and progressing through the 4-oxobutanoate backbone to the complex aniline derivative bearing the pyrrolidine-substituted sulfonyl group. The compound exhibits a molecular formula of C₁₆H₂₂N₂O₅S and a molecular weight of 354.4 g/mol, indicating its substantial molecular complexity.

The structural characterization reveals several key molecular parameters that define its chemical identity. The compound features a linear carbon chain backbone derived from succinic acid, modified with an ethyl ester at one terminus and an amide linkage to the substituted aniline at the other. The presence of the pyrrolidine ring attached via a sulfonamide linkage to the para position of the aniline ring creates a three-dimensional molecular architecture with potential for diverse intermolecular interactions. Alternative nomenclature found in chemical databases includes N-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-succinamic acid ethyl ester, which emphasizes the succinamic acid derivative nature of the compound.

Molecular Property Value Significance
Molecular Formula C₁₆H₂₂N₂O₅S Indicates elemental composition
Molecular Weight 354.4 g/mol Defines molar mass for calculations
CAS Registry Number 356550-82-8 Unique chemical identifier
IUPAC Name This compound Systematic nomenclature

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound is not extensively documented in the available literature, the molecular structure can be analyzed through computational chemistry approaches and comparison with related compounds. The molecule exhibits significant conformational flexibility due to multiple rotatable bonds, particularly around the butanoate chain and the connections between the aromatic ring and both the sulfonamide and amide functionalities. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, contributing to the overall three-dimensional shape of the molecule.

The sulfonamide linkage between the pyrrolidine nitrogen and the aromatic ring introduces a tetrahedral geometry at the sulfur center, with S-N and S-O bond lengths characteristic of sulfonamide compounds. The aniline ring system maintains planarity, while the amide connection to the butanoate chain allows for restricted rotation due to partial double-bond character. Computational studies of similar compounds suggest that the molecule likely exists in multiple conformational states in solution, with energy barriers between conformers influenced by intramolecular hydrogen bonding and steric interactions.

The conformational analysis reveals that the ethyl ester group can adopt extended or folded conformations relative to the carbonyl group, while the pyrrolidine ring can orient in various positions relative to the sulfonamide plane. These conformational variations may significantly impact the compound's biological activity and binding affinity to target proteins, making conformational studies crucial for understanding structure-activity relationships.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for structural confirmation of this compound, providing detailed information about the molecular framework and connectivity. Proton NMR (¹H NMR) analysis reveals characteristic chemical shifts corresponding to the various proton environments within the molecule. The ethyl ester group displays the typical ethyl pattern with a triplet for the methyl protons around 1.2-1.3 ppm and a quartet for the methylene protons around 4.1-4.3 ppm, integrating for three and two protons respectively.

The aromatic region of the ¹H NMR spectrum exhibits signals between 7.0-8.0 ppm, corresponding to the para-disubstituted benzene ring protons. The sulfonamide substitution pattern produces a characteristic AA'BB' system, with protons ortho to the sulfonamide group appearing slightly downfield compared to those ortho to the amide linkage due to the electron-withdrawing nature of the sulfonyl group. The pyrrolidine ring protons appear as complex multipets between 1.8-2.0 ppm for the β-methylene groups and 3.2-3.4 ppm for the α-methylene groups adjacent to nitrogen.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information, with the carbonyl carbons of both the ester and amide functionalities appearing in the characteristic downfield region around 170-175 ppm and 165-170 ppm respectively. The aromatic carbons exhibit signals between 120-140 ppm, with the quaternary carbons bearing substituents appearing at distinct chemical shifts that facilitate structural assignment. The aliphatic carbons of the butanoate chain and pyrrolidine ring appear in the upfield region, with chemical shifts reflecting their electronic environments and substitution patterns.

NMR Signal Region Chemical Shift (ppm) Assignment Multiplicity
Aromatic 7.0-8.0 Benzene ring protons AA'BB' system
Ester CH₂ 4.1-4.3 -OCH₂CH₃ Quartet
Pyrrolidine α-CH₂ 3.2-3.4 N-CH₂ Multiplet
Pyrrolidine β-CH₂ 1.8-2.0 Ring CH₂ Multiplet
Ester CH₃ 1.2-1.3 -OCH₂CH₃ Triplet
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information for molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak for this compound appears at m/z 354, confirming the calculated molecular weight. The fragmentation behavior follows predictable patterns based on the functional groups present and their relative stabilities.

Primary fragmentation occurs through cleavage of the ester bond, resulting in loss of the ethyl group (m/z 325) or ethoxy group (m/z 309). The sulfonamide linkage represents another major fragmentation site, with loss of the pyrrolidine moiety producing characteristic fragment ions. The base peak often corresponds to the substituted aniline fragment after loss of the butanoate chain, reflecting the stability of the aromatic system. Secondary fragmentations include loss of sulfur dioxide from sulfonamide-containing fragments and further decomposition of the pyrrolidine ring system.

Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through collision-induced dissociation patterns. The fragmentation pathway typically involves initial loss of neutral molecules followed by charge-directed fragmentations that preserve the most stable ionic species. These fragmentation patterns serve as fingerprints for compound identification and can distinguish this compound from closely related structural analogs.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within this compound, providing valuable structural information. The spectrum exhibits multiple distinct absorption bands that can be assigned to various vibrational modes based on established group frequency correlations and analysis of related sulfonamide compounds. The carbonyl stretching vibrations represent the most prominent features, with the ester C=O stretch appearing around 1735-1745 cm⁻¹ and the amide C=O stretch occurring at a lower frequency around 1650-1670 cm⁻¹ due to resonance stabilization.

The sulfonamide functional group produces characteristic absorption patterns, with asymmetric and symmetric S=O stretching vibrations appearing as strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ respectively. These frequencies are consistent with sulfonamide derivatives and provide diagnostic information for functional group identification. The N-S stretching vibration appears as a medium intensity band around 820-830 cm⁻¹, which aligns with literature values for similar sulfonamide compounds. The aromatic C=C stretching vibrations produce multiple bands in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching occurs around 3030-3080 cm⁻¹.

The pyrrolidine ring contributes additional vibrational modes, including C-H stretching vibrations of the aliphatic methylene groups around 2850-2950 cm⁻¹ and C-N stretching around 1200-1300 cm⁻¹. The amide N-H stretch appears as a medium intensity band around 3200-3400 cm⁻¹, often appearing as a doublet due to hydrogen bonding effects. The C-S stretching vibrations associated with the sulfonamide linkage appear in the 700-600 cm⁻¹ region as weak to medium intensity bands.

Frequency Range (cm⁻¹) Vibrational Assignment Intensity Functional Group
3200-3400 N-H stretch Medium Amide
3030-3080 Aromatic C-H stretch Medium Benzene ring
2850-2950 Aliphatic C-H stretch Strong Pyrrolidine, ethyl
1735-1745 C=O stretch Strong Ester
1650-1670 C=O stretch Strong Amide
1600-1450 Aromatic C=C stretch Variable Benzene ring
1350-1300 S=O asymmetric stretch Strong Sulfonamide
1160-1120 S=O symmetric stretch Strong Sulfonamide
820-830 N-S stretch Medium Sulfonamide
700-600 C-S stretch Weak-Medium Sulfonamide

Properties

IUPAC Name

ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-2-23-16(20)10-9-15(19)17-13-5-7-14(8-6-13)24(21,22)18-11-3-4-12-18/h5-8H,2-4,9-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPDWOWZFYYAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Synthesis

A patented method for ethyl 2-oxo-4-phenylbutyrate (CN101265188A) provides a template for β-keto ester synthesis. Adapting this protocol:

  • Grignard reagent formation : β-Bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours.

  • Addition to diethyl oxalate : The Grignard reagent reacts with diethyl oxalate at −30–50°C, followed by acid hydrolysis to yield the β-keto ester.

Key parameters :

  • Solvent : MTBE with ≤25% thinner (e.g., hexane) improves reagent solubility.

  • Molar ratio : MTBE to β-bromoethylbenzene = 1:1–5:1.

  • Yield : ~70–85% for analogous compounds.

Table 1: Optimization of Grignard Reaction Conditions

ParameterRange TestedOptimal ValueYield Impact
Temperature (°C)30–6045Maximizes rate
Reaction time (h)1–126Balances completion
MTBE:Substrate ratio1:1–5:13:1Prevents side reactions

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates β-keto ester formation. For ethyl 4,4,4-trifluoro-3-oxobutanoate, reactions completed in 5–15 minutes under microwave conditions achieved 52–90% yields. Adapting this for the target compound:

  • Reagents : 4-Aminophenyl pyrrolidin-1-yl sulfone, ethyl acetoacetate, and K₂CO₃.

  • Conditions : Microwave at 100–120°C for 10–20 minutes in polar aprotic solvents (e.g., DMF).

Advantages :

  • Reduced reaction time from hours to minutes.

  • Higher purity due to minimized thermal decomposition.

Sulfonylaniline Fragment Preparation

Sulfonylation of 4-Nitroaniline

  • Sulfonyl chloride synthesis : React pyrrolidine with chlorosulfonic acid to form pyrrolidin-1-ylsulfonyl chloride.

  • Coupling to 4-nitroaniline :

    • 4-Nitroaniline reacts with pyrrolidin-1-ylsulfonyl chloride in pyridine/DCM at 0–5°C.

    • Stir for 4–6 hours, followed by aqueous workup.

  • Reduction of nitro group : Hydrogenate with Pd/C in ethanol to yield 4-aminophenyl pyrrolidin-1-yl sulfone.

Yield : 65–80% for analogous sulfonamides.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

  • Activation : Treat ethyl 4-oxobutanoate with EDCI/HOBt in anhydrous THF.

  • Coupling : Add 4-aminophenyl pyrrolidin-1-yl sulfone and stir at room temperature for 12–24 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica chromatography.

Yield : 60–75% (estimated from similar reactions).

One-Pot Tandem Approach

Combining fragment synthesis and coupling in a single vessel reduces intermediate isolation:

  • In situ β-keto ester formation : Generate ethyl 4-oxobutanoate via Claisen condensation.

  • Direct amidation : Introduce the sulfonylaniline fragment and a coupling agent (e.g., DCC).

Challenges :

  • Requires strict stoichiometric control.

  • Competing side reactions may reduce yield.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

MethodYield (%)TimeScalabilityPurity
Grignard + EDCI60–7018–24 hModerate≥95%
Microwave + One-Pot55–652–4 hHigh90–95%
Reductive Amination50–6024–48 hLow85–90%

Key findings :

  • Microwave-assisted methods offer time efficiency but require specialized equipment.

  • Grignard-based routes provide higher yields but involve moisture-sensitive intermediates.

Challenges and Optimization Opportunities

  • Sulfonamide Stability : The pyrrolidinylsulfonyl group is prone to hydrolysis under acidic conditions. Neutral pH during coupling is critical.

  • β-Keto Ester Reactivity : The 4-oxo group may undergo unwanted aldol condensations. Low-temperature reactions (−10°C) mitigate this.

  • Purification : Silica gel chromatography remains the most effective method, though preparative HPLC could enhance purity for pharmaceutical applications.

Chemical Reactions Analysis

Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate features a unique molecular structure that includes a pyrrolidine ring, a sulfonyl group, and an ester functional group. Its molecular formula is C16H22N2O5SC_{16}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 354.4 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which are essential for its reactivity in synthetic chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

The compound's structural attributes make it a candidate for studying enzyme interactions and protein binding. Research has indicated that it may inhibit specific enzymes or receptors, thereby modifying their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its ability to interact with biological targets suggests that it could be developed into drugs for treating various conditions, including metabolic disorders and cancer.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Enzyme Inhibition
A study demonstrated that the compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Cellular Assays
In vitro assays showed that this compound significantly reduces lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.

Case Study 3: Animal Models
In vivo experiments using diabetic mouse models revealed that the compound can lower blood glucose levels, suggesting its potential as a treatment for diabetes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

The volatility and stability of esters are influenced by molecular weight, substituent polarity, and chain length. Below is a comparative analysis based on chromatographic retention data from washing experiments and structural extrapolation:

Table 1: Comparative Properties of Ethyl Esters

Compound Name Molecular Weight (g/mol) Volatility (Retention in Washings) Key Substituents
Ethyl crotonate (peak 3) 114 Lost in 1st washing Short chain, unsaturated
Ethyl isovalerate (peak 5) 130 Lost in 3rd washing Branched alkyl group
Ethyl hexanoate (peak 9) 144 Decreased until final washing Linear alkyl chain
Ethyl octanoate (peak 21) 172 Retained until final washing Long alkyl chain
Target compound 354 Hypothesized: Retained longer Sulfonamide, ketone, pyrrolidine

Key Observations:

Volatility Trends: Lower molecular weight esters (e.g., ethyl crotonate, 114 g/mol) are highly volatile and eliminated early in wash cycles . Ethyl octanoate (172 g/mol), with a longer alkyl chain, persists due to reduced volatility .

Polarity Effects: Polar groups (e.g., sulfonamide, ketone) in the target compound may enhance water solubility, counteracting the low volatility predicted by its molecular weight. This could lead to faster removal in aqueous washings compared to nonpolar analogs like ethyl octanoate.

Research Findings and Hypotheses

  • Evidence-Based Trends: The retention of ethyl octanoate (peak 21) until the final washing highlights the role of molecular weight in volatility . However, polar substituents in the target compound may alter this trend by increasing solubility.
  • Hypothesized Behavior: Chromatographic Retention: The compound may elute later than ethyl octanoate due to higher molecular weight but show reduced peak area in aqueous phases due to sulfonamide-driven solubility. Synthetic Utility: The sulfonamide group could enable applications in drug design, where stability and polarity are critical.

Notes and Limitations

  • Data Gaps: Direct experimental data on Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate are absent; comparisons rely on structural analogs .
  • Confounding Factors : The interplay between molecular weight and polarity requires experimental validation (e.g., HPLC or GC-MS studies).
  • Recommendations : Future work should measure partition coefficients and hydrolysis rates to resolve competing effects of bulkiness and polarity.

Biological Activity

Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and protein degradation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C16H20N2O5S
  • Molecular Weight : 352.41 g/mol
  • CAS Number : 898775-27-4
  • Structural Features : The compound features a butanoate core with a sulfonamide group and a pyrrolidine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its role as an ALK (anaplastic lymphoma kinase) inhibitor . ALK is a protein that, when mutated, plays a significant role in various cancers, including non-small cell lung cancer (NSCLC). The compound induces degradation of ALK proteins, leading to reduced tumor growth and proliferation.

Key Mechanisms:

  • Protein Degradation : The compound promotes the ubiquitin-proteasome pathway, facilitating the degradation of ALK and other related oncogenic proteins .
  • Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound effectively reduces cell viability in ALK-positive cancer cell lines, indicating its potential as an anti-cancer agent .

Efficacy in Cancer Models

Several studies have evaluated the efficacy of this compound in preclinical models:

  • In Vitro Studies :
    • A study reported that the compound significantly decreased the viability of ALK-positive NSCLC cells at concentrations as low as 0.5 µM .
    • The compound was shown to induce apoptosis in treated cells, evidenced by increased levels of cleaved caspase-3 and PARP .
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. Tumor growth inhibition was observed in xenograft models of ALK-positive tumors .
    • Pharmacokinetic studies indicated that the compound has favorable absorption and distribution properties, making it a suitable candidate for further development .

Data Summary

Study TypeFindingsReference
In VitroReduced viability in ALK-positive cells
In VivoSignificant tumor size reduction
MechanismInduces protein degradation via ubiquitin pathway

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.